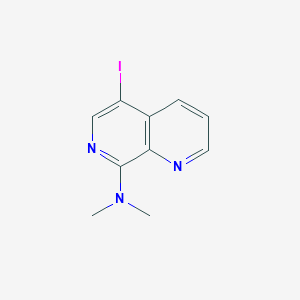
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the naphthyridine family and is known for its unique structural features that make it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Supramolecular Architectures
Research has focused on the hydrogen bonding capabilities of naphthyridine derivatives, including structures similar to 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine. Studies have shown that these compounds can form hydrogen-bonded supramolecular architectures when combined with acidic compounds. This property has been utilized in creating organic salts and crystalline forms through slow evaporation techniques. The understanding of weak and strong hydrogen bonding in crystal packing has provided insights into the design of molecular materials with desired properties (Jin et al., 2010); (Jin et al., 2011).
Anion Recognition and Sensing
Further research into naphthyridine derivatives has led to the development of functionalized compounds capable of anion recognition. For instance, derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties have been synthesized and shown to exhibit selective recognition abilities towards fluoride ions among other anions. This specificity is attributed to hydrogen-bonding interactions and the induced deprotonation sensing mechanism, showcasing the potential of these compounds in selective ion sensing applications (Chahal, Dar, & Sankar, 2018).
Photoluminescent Properties
The photoluminescent properties of naphthyridine-based compounds have also been a subject of research. Studies have synthesized complexes exhibiting significant luminescence, which could be utilized in the development of luminescent materials for various applications, such as in light-emitting devices and sensors. These studies not only highlight the versatile chemical properties of naphthyridine derivatives but also their potential in materials science and technology (Zuo, Fu, Che, & Cheung, 2003).
Eigenschaften
IUPAC Name |
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXFVUCQQOTHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1N=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-1-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2385007.png)
![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)
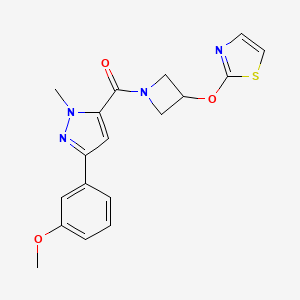
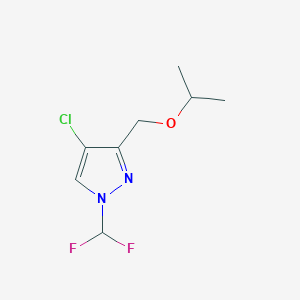
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)
![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)
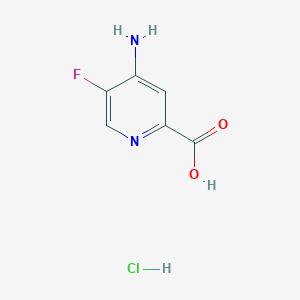

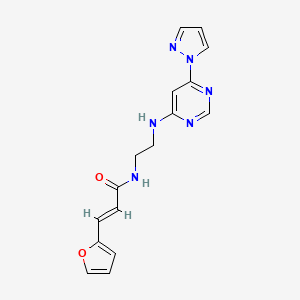
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)